3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-chloro-6-methoxy-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with chloro, methoxy, and carbohydrazide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions.
Formation of the Carbohydrazide Group: The carbohydrazide group is formed by reacting the intermediate compound with hydrazine or a hydrazine derivative.
Acylation with 3-Phenylpropanoic Acid: The final step involves acylation of the carbohydrazide intermediate with 3-phenylpropanoic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methoxy-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-6-methoxy-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide: Lacks the 3-phenylpropanoyl group.
6-methoxy-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide: Lacks the chloro group.
3-chloro-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide: Lacks the methoxy group.
Uniqueness
The presence of all three substituents (chloro, methoxy, and 3-phenylpropanoyl) in 3-chloro-6-methoxy-N’-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide imparts unique chemical and biological properties, making it distinct from its analogs
Properties
IUPAC Name |
3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-13-8-9-14-15(11-13)26-18(17(14)20)19(24)22-21-16(23)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZYRKLLJOWHPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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